molecular formula C18H16BrNO3 B368497 1-benzyl-5-bromo-3-hydroxy-3-(2-oxopropyl)-1,3-dihydro-2H-indol-2-one CAS No. 183014-92-8

1-benzyl-5-bromo-3-hydroxy-3-(2-oxopropyl)-1,3-dihydro-2H-indol-2-one

Cat. No. B368497
CAS RN: 183014-92-8
M. Wt: 374.2g/mol
InChI Key: GKWJEFDSBUXSOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-benzyl-5-bromo-3-hydroxy-3-(2-oxopropyl)-1,3-dihydro-2H-indol-2-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the class of indole derivatives and has been synthesized using various methods.

Scientific Research Applications

Anticonvulsant Properties

  • A series of 2,3-benzodiazepin-4-ones, chemically related to GYKI 52466, demonstrated marked anticonvulsant properties acting as AMPA receptor antagonists. Compounds in this series, including variants of 1-benzyl-5-bromo-3-hydroxy-3-(2-oxopropyl)-1,3-dihydro-2H-indol-2-one, showed higher potency, less toxicity, and longer-lasting anticonvulsant action than their parent compounds in various tests employed, suggesting a clear involvement of AMPA receptors in their mode of action (Chimirri et al., 1998).

Analgesic Effects

  • Convolutamydine A and its synthetic analogues, which are structurally related to this compound, demonstrated antinociceptive effects comparable to morphine in various acute pain models. These compounds induced peripheral antinociceptive and anti-inflammatory effects in different experimental setups, indicating their potential in pain management (de Figueiredo et al., 2013).

Cardioselective Properties

  • A hydrophilic analogue of alpha-tocopherol structurally related to the compound was synthesized and found to concentrate in the heart tissue significantly. It demonstrated efficacy in reducing myocardial infarct size in rats subjected to coronary artery occlusion and reperfusion, highlighting its cardioselective and tissue-protective properties (Grisar et al., 1991).

Anti-Inflammatory and Cartilage Targeting

  • Analogues of nonsteroidal anti-inflammatory drugs (NSAIDs) oxicams, linked to a quaternary ammonium function and structurally related to this compound, were synthesized. These molecules demonstrated a high concentration in joint cartilages, suggesting their potential for targeted anti-inflammatory therapy in articular diseases with a reduced risk of adverse effects (Nicolas et al., 1999).

properties

IUPAC Name

1-benzyl-5-bromo-3-hydroxy-3-(2-oxopropyl)indol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16BrNO3/c1-12(21)10-18(23)15-9-14(19)7-8-16(15)20(17(18)22)11-13-5-3-2-4-6-13/h2-9,23H,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKWJEFDSBUXSOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1(C2=C(C=CC(=C2)Br)N(C1=O)CC3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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